molecular formula C12H4Cl2F6N4S B195288 Fipronil-sulfide CAS No. 120067-83-6

Fipronil-sulfide

Cat. No.: B195288
CAS No.: 120067-83-6
M. Wt: 421.1 g/mol
InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N
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Description

Fipronil-sulfide is a metabolite of the broad-spectrum phenylpyrazole insecticide fipronil. Fipronil itself is widely used in agriculture to control a variety of insect pests. This compound is formed through the reduction of fipronil and is known for its increased toxicity compared to the parent compound .

Mechanism of Action

Target of Action

Fipronil-sulfide, like its parent compound fipronil, primarily targets the γ-aminobutryic acid (GABA) receptors in the central nervous system of invertebrates . These receptors play a crucial role in inhibitory neurotransmission .

Mode of Action

This compound operates by blocking the GABA receptor site on GABA-gated chloride channels . This action disrupts neural transmission, leading to continuous stimulation of neurons and ultimately resulting in the death of target invertebrates .

Biochemical Pathways

The metabolic reactions of fipronil degradation, which lead to the formation of this compound, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different across bacterial strains, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles .

Pharmacokinetics

Fipronil is slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . This lipophilic nature contributes to its persistence in the environment and its bioaccumulation in organisms . In mammals, fipronil can be metabolized at its trifluoromethylsulfinyl or cyano moieties through three major pathways: oxidation at the sulfinyl moiety to form fipronil-sulfone; reduction at the sulfinyl moiety yielding this compound; and by hydrolysis of the cyano moiety to form fipronil-amide .

Result of Action

The action of this compound, like fipronil, has been found to have significant effects on the growth, development, and reproduction of organisms . It’s worth noting that one of the characteristics of fluorinated compounds like this compound is the production of metabolites more toxic than the initial compound .

Action Environment

This compound, being a degradation product of fipronil, shares its environmental persistence and potential for bioaccumulation . It can be quite persistent in soil systems but is less so in aquatic and sediment systems . The degradation of fipronil and its metabolites, including this compound, can be influenced by various environmental factors . For instance, biodegradation, deemed to be the most effective and environmentally friendly method for the removal of fipronil, can be influenced by factors such as temperature, pH, and the presence of certain microbial species .

Biochemical Analysis

Biochemical Properties

Fipronil-sulfide interacts with several enzymes and proteins. The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fipronil-sulfide can be synthesized through the reduction of fipronil. One common method involves the use of reducing agents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reduction reaction is monitored using techniques like gas chromatography to ensure complete conversion of fipronil to this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Photolysis: UV light is used for photolytic reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Fipronil-sulfide is unique due to its formation through reduction and its increased toxicity compared to fipronil. It is more stable in the environment and poses a higher risk to non-target organisms .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better assess its environmental impact and develop strategies to mitigate its adverse effects.

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXWEKADCSXYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869644
Record name Fipronil sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120067-83-6
Record name Fipronil sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120067-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipronil sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023
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Synthesis routes and methods I

Procedure details

European Patent publication No. 295117 describes the preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphinyl pyrazole starting from 2,6-Dichloro-4-trifluoromethylaniline to give an intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole which is oxidized with meta-chloroperbenzoic acid in chloroform to give desired product.

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane (144 mg; 0.34 mmol), prepared according to Example 3, copper (II) chloride (97 mg; 0.71 mmol), and 4 ml of chlorobezene was stirred for 4 hours at 100° C. The solvent was then evaporated under vacuum. The residue was dissolved in CH2CL2 and the solution was washed by an aqueous solution of 1% ammonia in water. The product was dried over sodium sulphate, and solvent was evaporated under reduced pressure. Purification by flash chromatography on silica gel and crystallization from dichloromethane/hexane gave a white solid (105 mg; 73% yield). The product was then recrystallized in a hexane/toluene mixture to provide a light brown powder (93 mg; 65% yield), melting point 163° C. A second recrystallization provided a white powder of the title product with a melting point 165° C.
Name
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fipronil-sulfide
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Fipronil-sulfide
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Fipronil-sulfide
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Fipronil-sulfide
Customer
Q & A

Q1: How does fipronil-sulfide exert its insecticidal effect?

A1: Like its parent compound, this compound acts as a noncompetitive inhibitor of the γ-aminobutyric acid (GABA) receptors in insects, disrupting nerve signal transmission and ultimately leading to paralysis and death [, ].

Q2: Does this compound affect non-target organisms?

A2: Yes, this compound exhibits toxicity to various non-target organisms, particularly aquatic invertebrates like Chironomus tentans and Hyalella azteca [, ]. It can negatively impact their growth, development, and survival, potentially disrupting aquatic ecosystems.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C12H4Cl2F6N4S2 and a molecular weight of 437.21 g/mol.

Q4: How persistent is this compound in the environment?

A4: this compound exhibits enhanced persistence in sediments compared to fipronil, particularly under anaerobic conditions [, ]. Estimated half-lives in anaerobic sediments ranged from 195 to over 365 days, indicating long-term persistence and potential for bioaccumulation.

Q5: Does this compound degrade in water?

A5: this compound persists in water, although its persistence is lower than in sediment. Studies show that its half-life in water varies from 21.8 to 35770 days, influenced by factors like pH. The degradation rate decreases with decreasing pH, being slowest at pH 4 [].

Q6: Does this compound participate in any catalytic reactions?

A6: Current research primarily focuses on this compound's presence as a degradation product of fipronil and its toxicological implications. There is limited information regarding its catalytic properties or applications.

Q7: Are there any computational studies exploring this compound interactions?

A7: Yes, recent molecular dynamics simulations investigated the binding of this compound to gut microbiome proteins like Diaminopimelate epimerase (DapF) and Tyrosine Decarboxylase (TDC) []. These studies suggest that this compound binding could potentially inhibit bacterial function and impact neurotransmitter production, warranting further research on its implications for diseases like Parkinson's Disease.

Q8: How does the sulfide group in this compound influence its activity compared to fipronil?

A8: While both compounds target GABA receptors, the sulfide group in this compound can influence its binding affinity and potentially alter its toxicological profile compared to fipronil. Further research is needed to fully elucidate the structure-activity relationships of fipronil and its metabolites.

Q9: What are the formulation strategies for this compound analysis?

A9: Studies utilized various extraction and clean-up methods for this compound analysis in different matrices like soil, eggs, and water [, , , ]. Techniques like solid-phase extraction (SPE), QuEChERS, and SinChERS, coupled with analytical methods like LC-MS/MS and GC-MS, are commonly employed for its detection and quantification.

Q10: What is known about the ADME of this compound?

A10: Research primarily focuses on the environmental fate and toxicity of this compound. Detailed information regarding its absorption, distribution, metabolism, and excretion in specific organisms requires further investigation.

Q11: Are there specific cell-based assays or animal models used to study this compound toxicity?

A11: Studies employed organisms like the earthworm Eisenia foetida, aquatic invertebrates Chironomus tentans and Hyalella azteca, and zebrafish to investigate the bioaccumulation and toxicological effects of this compound [, , ]. These models help assess its potential risks to different species and trophic levels.

Q12: What are the known toxicological effects of this compound?

A12: this compound, like fipronil, primarily affects the nervous system by inhibiting GABA receptors. Research indicates potential adverse effects on aquatic organisms, impacting their growth, development, and survival [, ]. Further research is needed to fully understand its long-term effects and potential risks to human health.

Q13: What are the environmental concerns associated with this compound?

A13: Its persistence in sediment and water raises concerns about its potential for bioaccumulation and biomagnification in the food chain, potentially impacting higher trophic levels []. Its presence in urban waterways emphasizes the need for monitoring and mitigation strategies to minimize its ecological impact [].

Q14: What are the common analytical techniques used for this compound detection and quantification?

A14: Several methods are employed for this compound analysis, including:

  • Gas chromatography-mass spectrometry (GC-MS): Provides high sensitivity and selectivity for identifying and quantifying this compound in various matrices [, , , , , ].
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers rapid and sensitive detection with the ability to analyze multiple compounds simultaneously, making it suitable for multi-residue analysis in complex matrices like food and environmental samples [, , , , , ].
  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Offers enhanced sensitivity and resolution compared to conventional LC-MS/MS, enabling the detection of trace levels of this compound in complex matrices [, ].
  • High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC is used to separate and quantify this compound in different samples [].

Q15: How are analytical methods for this compound validated?

A15: Analytical methods for this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity [, ]. These procedures involve analyzing spiked samples at different concentrations, evaluating recovery rates, and determining the limit of detection (LOD) and limit of quantification (LOQ).

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